- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 823-82-5 (Furan-2,5-dicarbaldehyde)
Furan-2,5-dicarbaldehyde structure
Furan-2,5-dicarbaldehyde Properties
Names and Identifiers
-
- Furan-2,5-dicarbaldehyde
- Furan-2,5-dial
- 2,5-Diformylfuran
- 2,5-Diformylfurane
- 2,5-Furandicarboxaldehyde
- 2,5-Furandicarbaldehyde
- 5-Formylfurfural
- L4HT8N2Z72
- PXJJKVNIMAZHCB-UHFFFAOYSA-N
- NSC618088
- Furan-2,5-dialdehyd
- furan-2,5-dialdehyde
- PubChem22669
- furan-2,5-dicarboxaldehyde
- 2,5-Furandicarbaldehyde #
- BCP14987
- AN
- 2,5-Bis(carboxaldehyde)furan
- 2,5-Furandicarboxyaldehyde
- NSC 618088
- C20899
- Q16736622
- NSC-618088
- AM20080614
- SCHEMBL51391
- SB60899
- 2,5-diformylfurane
- DTXSID60231676
- 2,5-Furandicarboxaldehyde, 97%
- 2,5-FURANDICARBOXALDEHYDE [MI]
- AKOS015855726
- UNII-L4HT8N2Z72
- C6H4O3
- CHEBI:83385
- SY047865
- NS00041992
- 2,5-Furandicarboxaldehyde, radical ion(1-) (9CI)
- DS-15261
- MFCD00671517
- EINECS 212-520-7
- YSWG163
- 163857-09-8
- 823-82-5
- D2408
- FT-0600504
- CS-M0775
- DTXCID90154167
- DB-005874
- +Expand
-
- MFCD00671517
- PXJJKVNIMAZHCB-UHFFFAOYSA-N
- 1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
- O=CC1=CC=C(C=O)O1
Computed Properties
- 124.016044g/mol
- 0
- 0.6
- 0
- 3
- 2
- 124.016044g/mol
- 124.016044g/mol
- 47.3Ų
- 9
- 108
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 0.90460
- 47.28000
- 109.0 to 113.0 deg-C
- Not determined
- Not determined
- Sensitive to heat, light and air
Furan-2,5-dicarbaldehyde Security Information
- GHS07
- 3
- 26
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- 0-10°C
- 36/37/38
- Warning
Furan-2,5-dicarbaldehyde Customs Data
- 2932190090
-
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Furan-2,5-dicarbaldehyde Price
Furan-2,5-dicarbaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 (silica-supported) Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Reference
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Chemical Communications (Cambridge,
2021,
57(7),
907-910
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
Reference
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
ChemistrySelect,
2022,
7(14),
,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Iron , Carbon Solvents: Ethanol ; 2 h, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
Reference
Efficient one-pot fructose to DFF conversion using sulfonated magnetically separable MOF-derived Fe3O4 (111) catalysts
Green Chemistry,
2017,
19(3),
647-655
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Potassium bromide Solvents: Dimethyl sulfoxide ; 9 h, 120 °C
Reference
A highly efficient, green, and straightforward approach for 2,5-diformylfuran synthesis from carbohydrates using carbonized sugarcane bagasse and KBr
Applied Catalysis,
2023,
662,
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; rt → 120 °C; 3 h, 1 MPa, 120 °C
Reference
Toward an integrated conversion of fructose for two-step production of 2,5-furandicarboxylic acid or furan-2,5-dimethylcarboxylate with air as oxidant
Chemical Engineering Journal (Amsterdam,
2022,
450,
,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Vanadyl acetylacetonate , Polyaniline hydrochloride (deprotonated) Solvents: 4-Chlorotoluene ; 1.5 h, 110 °C
Reference
Polyaniline-Grafted VO(acac)2: An Effective Catalyst for the Synthesis of 2,5-Diformylfuran from 5-Hydroxymethylfurfural and Fructose
ChemCatChem,
2015,
7(9),
1470-1477
,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Copper alloy, nonbase, Cu,Fe Solvents: Acetonitrile ; 3 h, 1 bar, 140 °C
Reference
Boosting the lattice oxygen activity of Fe-catalyst for producing 2,5-diformylfuran from 5-hydroxymethylfurfural
Fuel,
2022,
308,
,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Potassium bromide , Amberlite IR 120H Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
Reference
A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks
Green Chemistry,
2022,
24(16),
6125-6130
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Water Solvents: Acetone , Water
Reference
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrogen bromide Solvents: Dimethyl sulfoxide ; 8 h, 1 atm, 80 °C
Reference
Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen
RSC Advances,
2021,
11(38),
23365-23373
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Dodecane
Reference
Synthesis of furan-2,5-dicarbaldehyde by oxidation of 5-siloxymethyl-2-furfural
Synthetic Communications,
1994,
24(7),
939-44
,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Organic Chemistry Frontiers,
2018,
5(11),
1782-1786
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , Potassium tert-butoxide Solvents: Pentane , Hexane
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
Reference
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Reference
Benzene-, pyrrole-, and furan-containing diametrically strapped calix[4]pyrroles-an experimental and theoretical study of hydrogen-bonding effects in chloride anion recognition
Angewandte Chemie,
2008,
47(27),
5038-5042
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Organic Letters,
2021,
23(9),
3481-3485
,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Furan
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
1-5
,
Synthetic Circuit 25
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Reference
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
Reference
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ; 2 h, 1 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
Reference
The one-step transformation of fructose to 2,5-diformylfuran over Ru metal supported on montmorillonite
New Journal of Chemistry,
2020,
44(32),
13659-13668
,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , 1H-Imidazolium, 1-(2-carboxyethyl)-3-ethenyl-, bromide (1:1), polymer with 1,4-d… Solvents: Dimethyl sulfoxide ; 5 h, 135 °C
Reference
Direct synthesis of 2,5-diformylfuran from carbohydrates via carbonizing polyoxometalate based mesoporous poly(ionic liquid)
Catalysis Today,
2019,
319,
57-65
,
Furan-2,5-dicarbaldehyde Raw materials
- 5-(methylsulfanyl)methylfuran-2-carbaldehyde
- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
- (tert-butyldimethylsilyl)MF
- 5-(Chloromethyl)furan-2-carbaldehyde
- 2,5-Furandimethanol
- Ethyl 5-(Chloromethyl)furan-2-carboxylate
- 5-iodofuran-2-carbaldehyde
- 2-oxoacetic acid
- Fructose
- 2,5-Furandicarboxylic acid
- D(+)-Glucose
- D-Fructose
- Sucrose, Ultra Pure
- 5-Hydroxymethylfurfural
- Dimethyl sulfoxide
- Cellulose
- INULIN
Furan-2,5-dicarbaldehyde Preparation Products
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Furan-2,5-dicarbaldehyde Related Literature
-
Fujian Liu,Bojie Li,Chen Liu,Weiping Kong,Xianfeng Yi,Anmin Zheng,Chenze Qi Catal. Sci. Technol. 2016 6 2995
-
2. Synthesis and paratropicity of heteroatom-bridged [17]annulenonesTerry M. Cresp,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1973 2961
-
3. Complexes of ligands providing endogenous bridges. Part 1. The syntheses and crystal structures of barium and lead(II) complexes of macrocyclic Schiff bases derived from heterocyclic dicarbonyls and 1, n-diamino-n′-hydroxyalkanes (n,n′= 3,2; 4,2; or 5,3)Harry Adams,Neil A. Bailey,David E. Fenton,Rosalind J. Good,Richard Moody,Cecilia O. Rodriguez de Barbarin J. Chem. Soc. Dalton Trans. 1987 207
-
4. Alkaline-earth metal complexes of macrocyclic Schiff bases derived from furan-2,5-dicarbaldehydeDiana H. Cook,David E. Fenton J. Chem. Soc. Dalton Trans. 1979 810
-
Chiara Danielli,Luuk van Langen,Deborah Boes,Fioretta Asaro,Serena Anselmi,Francesca Provenza,Monia Renzi,Lucia Gardossi RSC Adv. 2022 12 35676
-
Timothy D. Lash,Jessica A. El-Beck,Gregory M. Ferrence Org. Biomol. Chem. 2014 12 316
-
Zhuang Mao Png,Jie Zheng,Sirin Kamarulzaman,Sheng Wang,Zibiao Li,Shermin S. Goh Green Chem. 2022 24 5978
-
Sónia P. M. Ventura,Paulo de Morais,Jaime A. S. Coelho,Tania Sintra,Jo?o A. P. Coutinho,Carlos A. M. Afonso Green Chem. 2016 18 4733
-
Jiu Wang,Pawan Kumar,Heng Zhao,Md Golam Kibria,Jinguang Hu Green Chem. 2021 23 7435
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Weijie Zhang,Hengli Qian,Qidong Hou,Meiting Ju Green Chem. 2023 25 893
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